

# Ciclesonide-d11 certificate of analysis explained

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## Compound of Interest

Compound Name: Ciclesonide-d11

Cat. No.: B12410966

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## An In-depth Technical Guide to the Certificate of Analysis for **Ciclesonide-d11**

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **Ciclesonide-d11** is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. **Ciclesonide-d11** is the deuterium-labeled version of Ciclesonide, a corticosteroid prodrug used in the treatment of asthma.<sup>[1][2]</sup> Its deuterated analog serves as an ideal internal standard in pharmacokinetic and bioanalytical studies to quantify Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC).<sup>[3][4][5][6][7]</sup>

This guide offers a detailed explanation of the data and experimental protocols typically presented in a CoA for **Ciclesonide-d11**.

## Data Presentation

A typical Certificate of Analysis for **Ciclesonide-d11** will contain the following key quantitative data, summarized here for clarity.

Table 1: General Information and Physicochemical Properties

| Parameter         | Specification  |
|-------------------|--|
| Product Name      | Ciclesonide-d11 (Mixture of Diastereomers)                     |
| CAS Number        | 1225382-85-3   |
| Molecular Formula | C <sub>32</sub> H <sub>33</sub> D <sub>11</sub> O <sub>7</sub> |
| Molecular Weight  | 551.76 g/mol   |
| Appearance        | White to off-white solid                                       |
| Solubility        | Soluble in Methanol, Acetonitrile, DMSO                        |

Table 2: Quality Control and Purity Analysis

| Analytical Test                           | Method  | Result                    |
|---|---|---------------------------|
| Chemical Purity                           | High-Performance Liquid Chromatography (HPLC) | >95% <a href="#">[8]</a>  |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry (MS)                        | ≥98%                      |
| Residual Solvents                         | Gas Chromatography (GC)                       | Conforms to specification |
| Identity                                  | <sup>1</sup> H-NMR, Mass Spectrometry         | Conforms to structure     |

## Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A reversed-phase HPLC method is typically employed for **Ciclesonide-d11**.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.
- Mobile Phase: A gradient or isocratic elution using a mixture of organic solvent (e.g., acetonitrile or methanol) and water. For instance, a mobile phase of ethanol and water (70:30, v/v) has been reported.[6]
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection: UV detection at a wavelength of 242 nm is suitable for Ciclesonide.[6][9]
- Procedure: A solution of **Ciclesonide-d11** is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to **Ciclesonide-d11** is compared to the total area of all peaks to calculate the purity.

## Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of **Ciclesonide-d11**. It is often coupled with liquid chromatography (LC-MS/MS).

- Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to an LC system.
- Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.[3][4][5]
- Analysis Mode: For identity confirmation, a full scan analysis is performed to observe the molecular ion peak corresponding to the deuterated compound. For isotopic purity, the relative intensities of the mass isotopologues are measured.
- Procedure: A dilute solution of **Ciclesonide-d11** is infused into the mass spectrometer. The resulting mass spectrum will show a distribution of ions. The isotopic purity is determined by comparing the intensity of the peak for the fully deuterated molecule (d11) to the intensities of peaks for molecules with fewer deuterium atoms (d0 to d10).

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$ -NMR spectroscopy is used to confirm the chemical structure of **Ciclesonide-d11** and to ensure that deuteration has occurred at the intended positions.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- Procedure: The sample is dissolved in the deuterated solvent, and the  $^1\text{H}$ -NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Ciclesonide standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.

## Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis of **Ciclesonide-d11**.

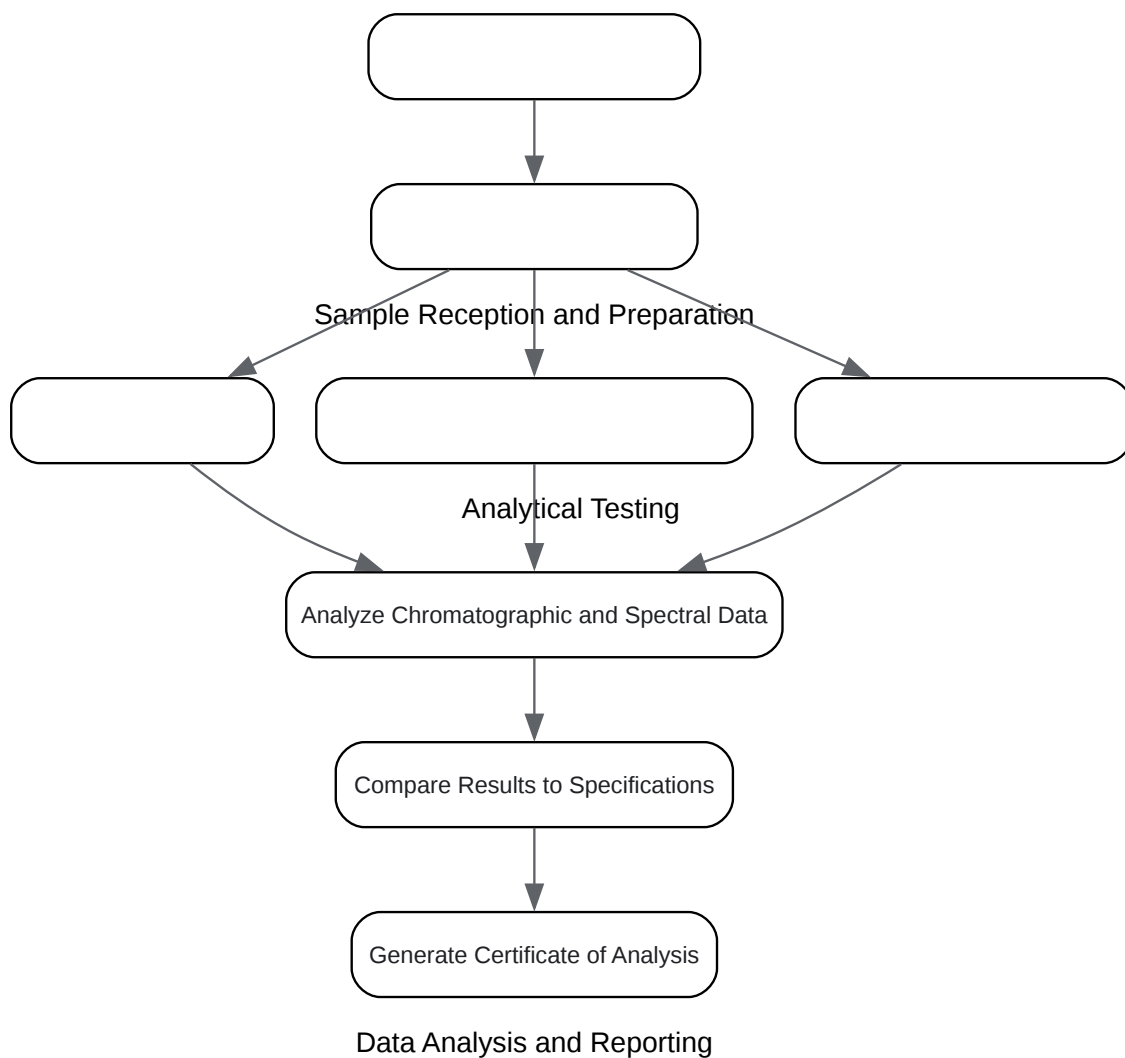


Figure 1: General Workflow for Certificate of Analysis

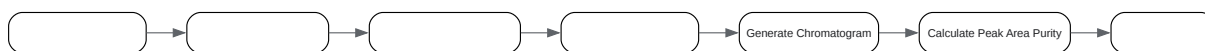


Figure 2: HPLC Purity Determination Workflow

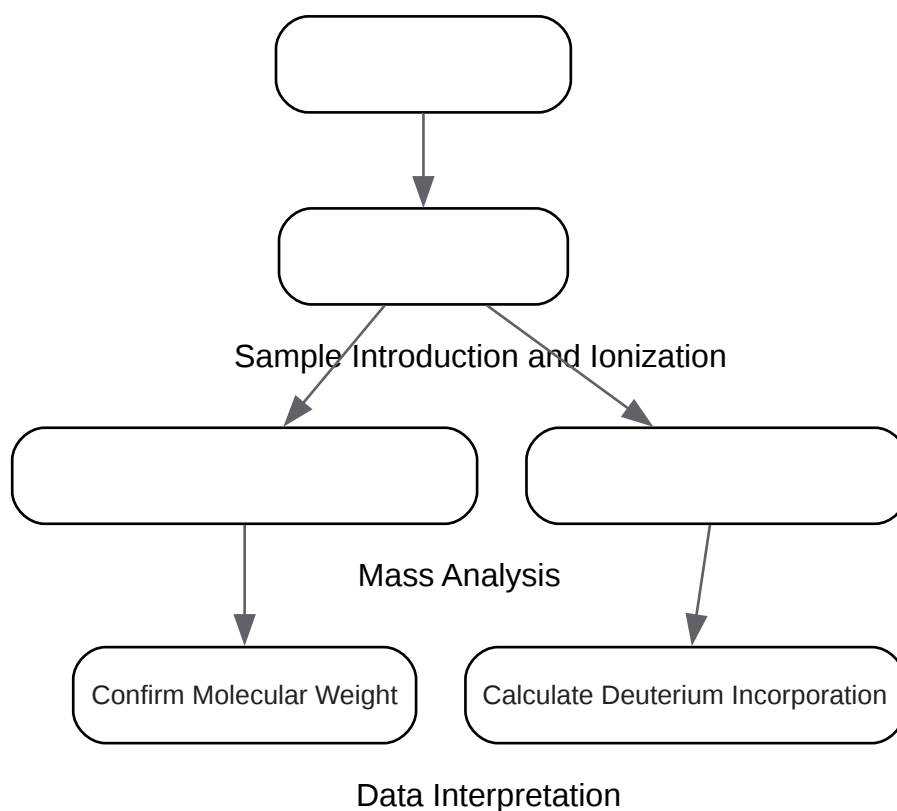


Figure 3: LC-MS/MS Analysis for Identity and Isotopic Purity

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